molecular formula C7H10ClF3 B13212982 1-(Chloromethyl)-1-(2,2,2-trifluoroethyl)cyclobutane

1-(Chloromethyl)-1-(2,2,2-trifluoroethyl)cyclobutane

Cat. No.: B13212982
M. Wt: 186.60 g/mol
InChI Key: CRWXUPKIGMJUHE-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-1-(2,2,2-trifluoroethyl)cyclobutane is an organic compound that features a cyclobutane ring substituted with a chloromethyl group and a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloromethyl)-1-(2,2,2-trifluoroethyl)cyclobutane can be achieved through several synthetic routes. One common method involves the reaction of cyclobutane with chloromethyl and trifluoroethyl reagents under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-1-(2,2,2-trifluoroethyl)cyclobutane can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different functional groups.

    Reduction Reactions: Reduction can lead to the formation of different derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an amine derivative, while oxidation might produce a ketone or aldehyde.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-1-(2,2,2-trifluoroethyl)cyclobutane involves its interaction with specific molecular targets. The compound may exert its effects through binding to enzymes or receptors, leading to changes in biochemical pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Chloromethyl)-1-(2,2,2-trifluoroethyl)cyclopentane
  • 1-(Chloromethyl)-1-(2,2,2-trifluoroethyl)cyclohexane
  • 1-(Chloromethyl)-1-(2,2,2-trifluoroethyl)cyclopropane

Uniqueness

1-(Chloromethyl)-1-(2,2,2-trifluoroethyl)cyclobutane is unique due to its specific ring size and substitution pattern, which can influence its reactivity and properties compared to similar compounds with different ring sizes or substituents.

Properties

Molecular Formula

C7H10ClF3

Molecular Weight

186.60 g/mol

IUPAC Name

1-(chloromethyl)-1-(2,2,2-trifluoroethyl)cyclobutane

InChI

InChI=1S/C7H10ClF3/c8-5-6(2-1-3-6)4-7(9,10)11/h1-5H2

InChI Key

CRWXUPKIGMJUHE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CC(F)(F)F)CCl

Origin of Product

United States

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